Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS: 1523504-79-1) is a conformationally constrained, cyclic β-amino acid derivative featuring a cyclopentane core with geminal dimethyl substitution at the 2-position and both amino and methyl ester groups at the 1-position. This unique architecture imposes significant steric hindrance, restricting the conformational freedom of the cyclopentane ring and making it a valuable scaffold for the design of peptidomimetics and other biologically active molecules where rigid, predefined 3D structures are essential for target engagement.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1523504-79-1
Cat. No. B2739177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
CAS1523504-79-1
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC1(CCCC1(C(=O)OC)N)C
InChIInChI=1S/C9H17NO2/c1-8(2)5-4-6-9(8,10)7(11)12-3/h4-6,10H2,1-3H3
InChIKeyZSTBQEDRGMPDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate: A Conformationally Constrained Building Block for Peptidomimetic Research


Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS: 1523504-79-1) is a conformationally constrained, cyclic β-amino acid derivative featuring a cyclopentane core with geminal dimethyl substitution at the 2-position and both amino and methyl ester groups at the 1-position [1]. This unique architecture imposes significant steric hindrance, restricting the conformational freedom of the cyclopentane ring and making it a valuable scaffold for the design of peptidomimetics and other biologically active molecules where rigid, predefined 3D structures are essential for target engagement [2].

Beyond Potency: Why the Physical Properties of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate Differentiate It from Analogs


Direct substitution of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate with structurally similar analogs, such as its free carboxylic acid counterpart (1-amino-2,2-dimethylcyclopentane-1-carboxylic acid, CAS: 889941-89-3) or other ring-sized variants, is scientifically unsound. While these compounds share a common core, the presence of the methyl ester versus the free acid significantly alters key physicochemical properties, including lipophilicity (LogP) and solubility [1]. These differences are not just theoretical; they directly impact a compound's behavior in crucial experimental contexts like membrane permeability, metabolic stability, and formulation compatibility [2]. The following quantitative evidence, though limited, provides the basis for this critical differentiation.

Quantitative Differentiation of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (1523504-79-1) from its Closest Analogs


Enhanced Lipophilicity of Methyl Ester Compared to Free Carboxylic Acid

The methyl ester of 1-amino-2,2-dimethylcyclopentane-1-carboxylate exhibits a higher lipophilicity (LogP = 1.45) compared to its free carboxylic acid analog (1-amino-2,2-dimethylcyclopentane-1-carboxylic acid, LogP = 0.89) . This is a direct consequence of masking the polar, ionizable carboxylic acid moiety with a neutral, hydrophobic methyl group.

Lipophilicity Physicochemical Properties Drug Design

Comparative Molecular Weight and Formula with In-Class Cyclohexane Analog

The target compound possesses a molecular weight of 171.24 g/mol and a formula of C9H17NO2 [1]. This contrasts with the corresponding cyclohexane analog (methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride) which, as the hydrochloride salt, has a formula of C10H20ClNO2 and a molecular weight of 221.73 g/mol . The cyclopentane-based compound is therefore a significantly smaller and less lipophilic scaffold than its six-membered ring counterpart.

Molecular Weight Physicochemical Properties Lead Optimization

Comparative Molecular Weight and Formula with In-Class Cyclobutane Analog

The target cyclopentane compound (MW 171.24 g/mol, C9H17NO2) [1] can also be compared to a four-membered ring analog. Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . This highlights how the target compound occupies a distinct 'middle ground' in terms of size and lipophilicity between the smaller, more strained cyclobutane and the larger, more flexible cyclohexane scaffolds.

Molecular Weight Physicochemical Properties Scaffold Diversity

Key Application Scenarios for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate Based on Physicochemical Evidence


As a Conformationally Constrained Scaffold in Peptidomimetic Design

The geminal dimethyl substitution and the cyclopentane ring impose significant conformational restrictions on the molecular backbone. This rigidity is a key attribute in peptidomimetic research, where the goal is to mimic the bioactive conformation of a peptide while improving metabolic stability and membrane permeability [1][2]. The enhanced lipophilicity (LogP = 1.45) compared to its free acid analog further supports its potential for improved cellular uptake .

As a Lower Molecular Weight Alternative to Cyclohexane Scaffolds in Lead Optimization

With a molecular weight of 171.24 g/mol, this cyclopentane derivative is significantly smaller than related cyclohexane-based building blocks (e.g., MW 221.73 g/mol) [2]. In lead optimization programs, this lower molecular weight can contribute to better ligand efficiency and improved pharmacokinetic profiles. Researchers seeking to reduce the size and lipophilicity of their lead compounds may find this a strategically advantageous scaffold.

As a More Stable and Synthetically Tractable Alternative to Cyclobutane Analogs

The five-membered cyclopentane ring offers a favorable balance between conformational constraint and synthetic accessibility. Compared to highly strained four-membered cyclobutane analogs (MW 157.21 g/mol) , the cyclopentane core is generally more stable and easier to functionalize, making it a more practical choice for building diverse chemical libraries and for late-stage functionalization efforts.

As a Key Intermediate for Further Chemical Derivatization

The presence of both a primary amine and a methyl ester provides two distinct and orthogonal reactive handles for further chemical elaboration [2]. The methyl ester can be selectively hydrolyzed to the free acid, or the amine can be used for amide bond formation, sulfonylation, or reductive amination. This versatility makes the compound a valuable intermediate for generating diverse libraries of structurally unique molecules.

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